molecular formula C20H14Cl2N2O3 B12794760 Isophthalanilide, 2',2''-dichloro-4-hydroxy- CAS No. 29108-19-8

Isophthalanilide, 2',2''-dichloro-4-hydroxy-

Cat. No.: B12794760
CAS No.: 29108-19-8
M. Wt: 401.2 g/mol
InChI Key: DWTBEIVSXATMEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves several steps. One common method includes the reaction of isophthalic acid with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- can be compared with other similar compounds, such as:

Isophthalanilide, 2’,2’'-dichloro-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

29108-19-8

Molecular Formula

C20H14Cl2N2O3

Molecular Weight

401.2 g/mol

IUPAC Name

1-N,3-N-bis(2-chlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H14Cl2N2O3/c21-14-5-1-3-7-16(14)23-19(26)12-9-10-18(25)13(11-12)20(27)24-17-8-4-2-6-15(17)22/h1-11,25H,(H,23,26)(H,24,27)

InChI Key

DWTBEIVSXATMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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